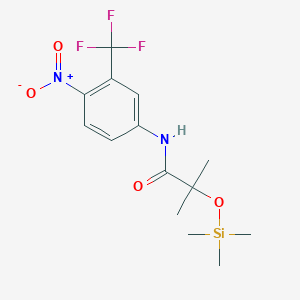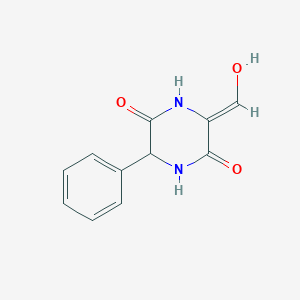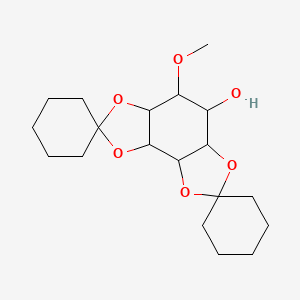
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol is a compound that has gained significant attention in biochemical research. It is particularly valuable in studies focusing on inositol signaling pathways and cellular processes . This compound is known for its unique structure, which includes cyclohexylidene groups and a methyl group attached to the inositol ring.
Preparation Methods
The synthesis of 1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol involves several steps. One common method includes the protection of the hydroxyl groups of L-chiro-inositol with cyclohexylidene groups, followed by methylation of the 5-position hydroxyl group. The reaction conditions typically involve the use of diethyl ether as a solvent and stirring at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylidene groups can be replaced by other functional groups. Common reagents used in these reactions include alkoxides, tosylates, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study inositol signaling pathways, which are crucial for various cellular processes.
Medicine: Research involving this compound contributes to understanding diseases related to inositol metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol involves its interaction with specific molecular targets in the inositol signaling pathways. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby influencing cellular processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol can be compared with other similar compounds, such as:
1,25,6-Di-O-cyclohexylidene-D-mannitol: This compound also contains cyclohexylidene groups but differs in its sugar backbone.
2,3-Di-O-methyl-L-arabinitol: Similar in having methyl groups, but with a different sugar structure. The uniqueness of this compound lies in its specific arrangement of cyclohexylidene and methyl groups on the inositol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
InChI |
InChI=1S/C19H30O6/c1-21-13-12(20)14-16(24-18(22-14)8-4-2-5-9-18)17-15(13)23-19(25-17)10-6-3-7-11-19/h12-17,20H,2-11H2,1H3 |
InChI Key |
VHMYHAALODQNRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(C3C1OC4(O3)CCCCC4)OC5(O2)CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


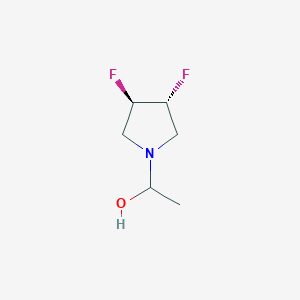
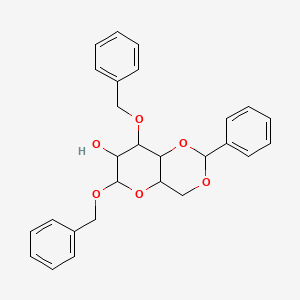
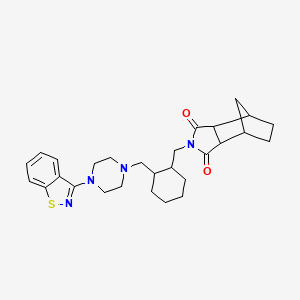
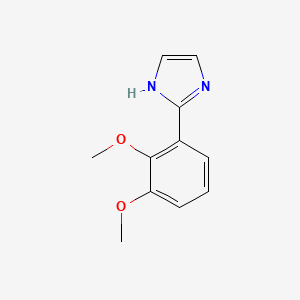


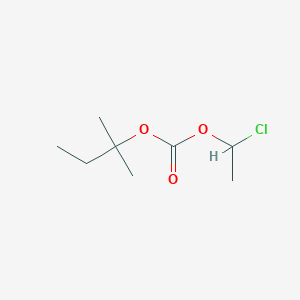
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
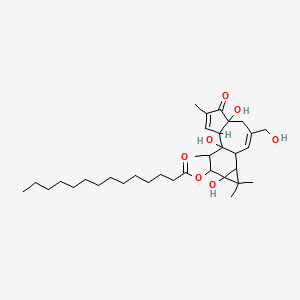
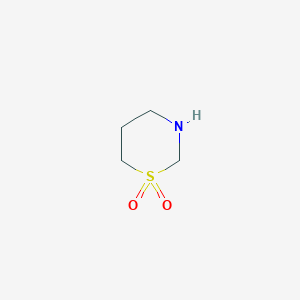
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
